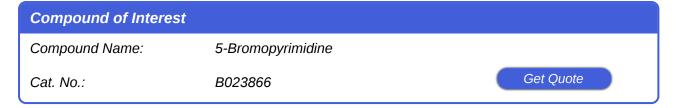


Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromopyrimidine

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of **5-bromopyrimidine** with various boronic acids. This reaction is a fundamental tool in medicinal chemistry and materials science for the synthesis of 5-arylpyrimidines, a common scaffold in biologically active compounds.

The Suzuki-Miyaura coupling offers a robust and versatile method for the formation of carbon-carbon bonds. The reaction is tolerant of a wide range of functional groups and typically proceeds with high yields. Both palladium and nickel-based catalyst systems have been successfully employed for the coupling of **5-bromopyrimidine**.

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of **5-bromopyrimidine** with different boronic acids, providing a comparative overview of catalyst systems, bases, solvents, and corresponding yields.



Boronic Acid	Catalyst (mol%)	Base (equiv.)	Solvent	Temp. (°C)	Time (h)	Yield (%)
3- Furanylbor onic acid	NiCl ₂ (PCy ₃) ₂ (0.5)	K₃PO₄ (4.5)	tert-Amyl alcohol	120	1	94
2- Methoxyph enylboronic acid	Pd(PPh3)4 (5)	K ₃ PO ₄ (2.0)	1,4- Dioxane/H₂ O	85-95	>15	86
3- Methoxyph enylboronic acid	Pd(PPh3)4 (5)	K₃PO₄ (2.0)	1,4- Dioxane/H₂ O	85-95	>15	82
4- Methoxyph enylboronic acid	Pd(PPh3)4 (5)	K₃PO₄ (2.0)	1,4- Dioxane/H₂ O	85-95	>15	88
Phenylboro nic acid	Pd(PPh ₃) ₄ (5)	K ₃ PO ₄ (2.0)	1,4- Dioxane/H₂ O	85-95	>15	90
4- Methylphe nylboronic acid	Pd(PPh₃)₄ (5)	K ₃ PO ₄ (2.0)	1,4- Dioxane/H₂ O	85-95	>15	85
4- Fluorophen ylboronic acid	Pd(PPh3)4 (5)	K ₃ PO ₄ (2.0)	1,4- Dioxane/H₂ O	85-95	>15	84
4- Chlorophe nylboronic acid	Pd(PPh₃)₄ (5)	K₃PO₄ (2.0)	1,4- Dioxane/H₂ O	85-95	>15	80



Experimental Protocols

This section provides detailed methodologies for both palladium and nickel-catalyzed Suzuki-Miyaura coupling of **5-bromopyrimidine**.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is adapted from a general procedure for the coupling of bromo-heterocycles with arylboronic acids.[1][2][3]

Materials:

- 5-Bromopyrimidine
- Arylboronic acid (1.2 equivalents)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
- Potassium phosphate (K₃PO₄) (2.0 equivalents)
- 1,4-Dioxane
- · Water (degassed)
- Schlenk flask
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Inert atmosphere (Nitrogen or Argon)



Procedure:

- To a dry Schlenk flask under an inert atmosphere, add **5-bromopyrimidine** (1.0 eq), the arylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium phosphate (2.0 eq).
- Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of **5-bromopyrimidine**).
- Stir the reaction mixture at 85-95 °C under the inert atmosphere.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatographymass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling

This protocol is based on a procedure for the nickel-catalyzed coupling of **5-bromopyrimidine** with 3-furanylboronic acid.[4][5]

Materials:

- 5-Bromopyrimidine
- 3-Furanylboronic acid (2.5 equivalents)
- Bis(tricyclohexylphosphine)nickel(II) chloride [NiCl₂(PCy₃)₂] (0.5 mol%)
- Potassium phosphate (K₃PO₄), anhydrous (4.5 equivalents)



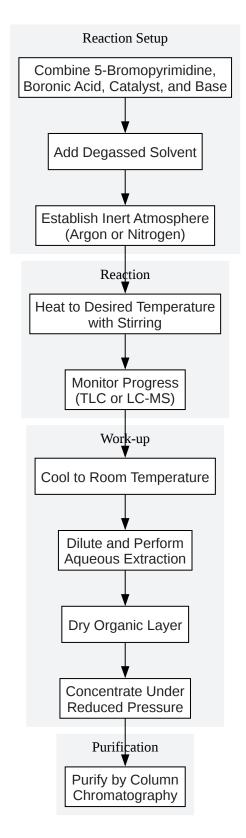
- tert-Amyl alcohol
- Round-bottom flask
- Magnetic stir bar
- Reflux condenser
- Oil bath
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a flame-dried round-bottom flask containing a magnetic stir bar, add anhydrous potassium phosphate (4.50 equiv).
- Under a nitrogen atmosphere, add **5-bromopyrimidine** (1.00 equiv), 3-furanylboronic acid (2.50 equiv), and bis(tricyclohexylphosphine)nickel(II) chloride (0.005 equiv).
- Add tert-amyl alcohol (to make a 0.3 M solution with respect to **5-bromopyrimidine**).
- The flask is fitted with a reflux condenser and the mixture is heated in a pre-heated oil bath at 120 °C with vigorous stirring.
- Monitor the reaction by TLC. The reaction is typically complete within 1 hour.
- After completion, the reaction mixture is cooled to room temperature.
- Add deionized water and diethyl ether to the flask and stir for 15 minutes.
- Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.



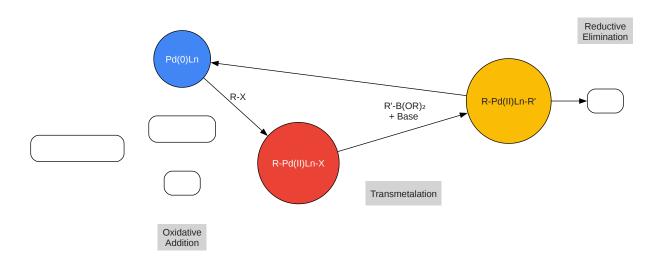
Mandatory Visualizations



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Caption: Experimental Workflow for Suzuki-Miyaura Coupling.



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Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

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